

Preclinical Profile of Ozanimod (HCI) in Autoimmune Disease Models: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

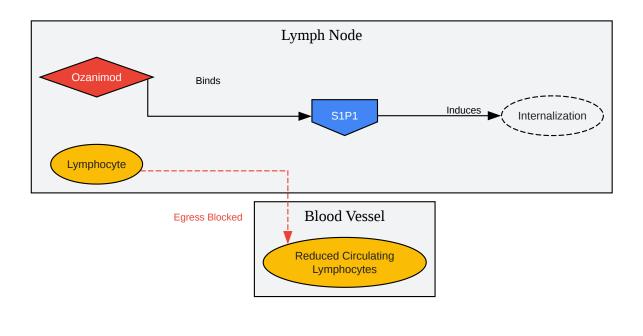
Ozanimod (RPC1063), a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) modulator, has demonstrated significant efficacy in a range of preclinical autoimmune disease models.[1] This technical guide provides an in-depth overview of the preclinical studies of ozanimod, focusing on its mechanism of action, and its therapeutic potential in models of multiple sclerosis, inflammatory bowel disease, and systemic lupus erythematosus. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers in the field.

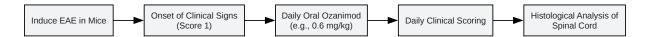
Mechanism of Action: S1P Receptor Modulation

Ozanimod is an agonist of S1P1 and S1P5 receptors.[2] Its therapeutic effects in autoimmune diseases are primarily attributed to its action on S1P1.[3] The binding of ozanimod to S1P1 on lymphocytes induces the internalization and degradation of the receptor.[4] This process renders lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs.[2] Consequently, naïve and central memory T cells, as well as B cells, are sequestered in the lymph nodes, leading to a reversible, dose-dependent reduction of circulating lymphocytes.[5][6] This reduction in the trafficking of autoreactive lymphocytes to sites of inflammation is a key mechanism underlying ozanimod's efficacy.[5] Effector memory T

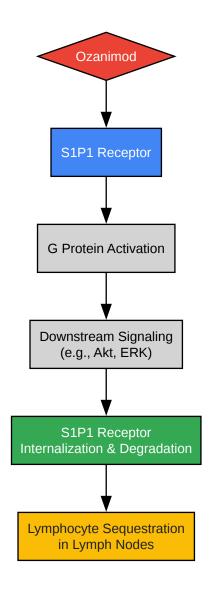


cells, which are crucial for immune surveillance, are largely spared as they do not primarily traffic through lymph nodes.[5]









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